N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
Overview
Description
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, also known as QNZ, is a small molecule that has been widely studied for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been shown to have anti-viral properties against HIV-1.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is its ability to selectively inhibit the NF-κB signaling pathway, which makes it a potentially useful therapeutic agent for a range of inflammatory and immune-related diseases. However, one of the limitations of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is complex and low yielding, which can make it expensive and time-consuming to produce.
Future Directions
There are several future directions for the study of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, which could increase the yield and reduce the cost of production. Another area of research is the investigation of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide as a potential therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Finally, the development of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been studied for its potential anti-viral properties, specifically against HIV-1.
properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-9-11-17(12-10-15)25(23,24)20(2)14-19(22)21-13-5-7-16-6-3-4-8-18(16)21/h3-4,6,8-12H,5,7,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWKSANWWOYEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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